molecular formula C15H14ClNO4S B2704140 N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine CAS No. 360571-16-0

N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B2704140
CAS No.: 360571-16-0
M. Wt: 339.79
InChI Key: ZSZHFBYAPZFWGZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine is a synthetic organic compound that belongs to the class of sulfonyl glycine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The presence of both chloro and sulfonyl groups in the molecule suggests potential reactivity and utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and phenylsulfonyl chloride.

    Reaction: The 4-chloro-2-methylaniline is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Glycine Addition: The sulfonamide intermediate is then reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The chloro group can be oxidized to form a corresponding sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may modulate receptor activity by binding to receptor sites and altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine
  • N-(4-methylphenyl)-N-(phenylsulfonyl)glycine
  • N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine

Uniqueness

N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine is unique due to the presence of both chloro and sulfonyl groups, which confer distinct reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-11-9-12(16)7-8-14(11)17(10-15(18)19)22(20,21)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZHFBYAPZFWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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